Carbamic acid;2-ethylhexane-1,3-diol

Description

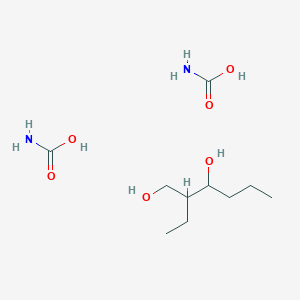

The nomenclature "Carbamic acid; 2-ethylhexane-1,3-diol" suggests a carbamate (B1207046) ester formed from the reaction of carbamic acid or a derivative with 2-ethylhexane-1,3-diol. Carbamates are a class of organic compounds with the functional group R₂NC(O)OR', which are esters of carbamic acid (NH₂COOH). While carbamic acid itself is unstable, its ester derivatives are stable and find wide application in various fields, including pharmaceuticals and polymer chemistry. khneochem.co.jpresearchgate.net The specific properties of a carbamate ester are largely determined by the alcohol and the amine from which it is derived. In this context, the diol 2-ethylhexane-1,3-diol provides a unique structural backbone.

Diols, which are organic compounds containing two hydroxyl (-OH) groups, are important precursors in the synthesis of a variety of carbamate esters. The presence of two hydroxyl groups allows for the formation of monocarbamates or dicarbamates, which can serve as building blocks for more complex molecules and polymers.

One of the most significant applications of carbamate esters derived from diols is in the production of polyurethanes. fishersci.caessentialchemicalindustry.org Polyurethanes are a class of polymers formed by the reaction of a diisocyanate with a polyol, such as a diol. essentialchemicalindustry.org This reaction creates repeating urethane (B1682113) (carbamate) linkages. essentialchemicalindustry.org The properties of the resulting polyurethane are highly dependent on the structure of the diol and the diisocyanate used. essentialchemicalindustry.org

The synthesis of monocarbamate diols is another area of specialized research. These are molecules where only one of the hydroxyl groups of the diol has been converted to a carbamate ester. These monocarbamate diols can then be used as monomers in the synthesis of other polymers like polyesters and polycarbonates, introducing a pendant carbamate group along the polymer chain. google.comgoogle.com This allows for the modification of the polymer's properties, such as improved thermal and mechanical characteristics. google.com The synthesis of pure, single isomers of monocarbamate diols is crucial for creating polymers with well-defined structures and higher molecular weights. google.comgoogle.com

Several methods exist for the synthesis of carbamates from alcohols, including the reaction with isocyanates, the use of phosgene (B1210022) derivatives, or more environmentally friendly methods utilizing carbon dioxide. mdma.chorganic-chemistry.orgorganic-chemistry.org The choice of synthetic route depends on the desired product and the specific properties of the starting diol.

2-Ethylhexane-1,3-diol is a viscous, colorless liquid with the chemical formula C₈H₁₈O₂. nih.gov It is a valuable intermediate in a variety of specialized chemical syntheses due to its unique branched structure and the presence of two hydroxyl groups.

One of the primary applications of 2-ethylhexane-1,3-diol is in the production of polyester (B1180765) resins, polyester plasticizers, and polyurethane resins. khneochem.co.jpfishersci.cagodavaribiorefineries.com In the context of carbamate chemistry, its role as a precursor for polyurethanes is particularly significant. When reacted with a diisocyanate, 2-ethylhexane-1,3-diol forms the carbamate linkages that are characteristic of polyurethanes. fishersci.caessentialchemicalindustry.org The branched, aliphatic structure of 2-ethylhexane-1,3-diol can impart flexibility and good solubility to the resulting polymer.

The synthesis of 2-ethylhexane-1,3-diol is typically achieved through an aldol (B89426) condensation of n-butyraldehyde, followed by hydrogenation of the resulting intermediate, 2-ethyl-3-hydroxyhexanal. google.comgoogle.com This process allows for the large-scale production of this versatile diol.

The table below summarizes some of the key properties of 2-ethylhexane-1,3-diol:

| Property | Value |

| CAS Number | 94-96-2 |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | Colorless, viscous liquid |

| Boiling Point | 244.2 °C |

| Melting Point | -40 °C |

| Density | 0.9325 g/cm³ at 22 °C |

| Solubility in Water | 4.2 g/L at 20°C |

| Solubility in Organic Solvents | Soluble in alcohol and ether |

The data in this table is compiled from multiple sources. fishersci.canih.govnist.gov

The research into carbamate esters derived from 2-ethylhexane-1,3-diol is driven by the potential to create new materials with tailored properties. The specific arrangement of the hydroxyl groups and the ethyl branch in the diol's structure can influence the reactivity of the molecule and the stereochemistry of the resulting carbamates, which in turn affects the properties of the final products. While "Carbamic acid; 2-ethylhexane-1,3-diol" itself is not a widely documented compound, the principles of carbamate synthesis and the known applications of its diol precursor provide a strong foundation for its potential significance in organic chemistry research.

Properties

CAS No. |

118768-71-1 |

|---|---|

Molecular Formula |

C10H24N2O6 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

carbamic acid;2-ethylhexane-1,3-diol |

InChI |

InChI=1S/C8H18O2.2CH3NO2/c1-3-5-8(10)7(4-2)6-9;2*2-1(3)4/h7-10H,3-6H2,1-2H3;2*2H2,(H,3,4) |

InChI Key |

CVFFTMCJXUJCNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(CC)CO)O.C(=O)(N)O.C(=O)(N)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Ethylhexane 1,3 Diol Carbamates

Fundamental Mechanisms of Urethane (B1682113) Bond Formation and Cleavage

The formation of the urethane bond in 2-ethylhexane-1,3-diol carbamates typically involves the reaction of 2-ethylhexane-1,3-diol with an isocyanate. The cleavage of this bond, a critical aspect of its degradation and potential for recycling, can proceed through several mechanisms, including hydrolysis, alcoholysis, and thermal decomposition. nih.govresearchgate.net

The scission of the urethane linkage is a key step in the degradation of 2-ethylhexane-1,3-diol carbamates. The kinetics and thermodynamics of this process are influenced by factors such as temperature, pressure, and the presence of catalysts. For instance, the hydrolysis of polyether urethanes has an activation energy of approximately 90 kJ/mol at 37 °C. nih.gov The thermal decomposition of carbamates is an endothermic process, generally requiring temperatures above 150 °C. mdpi.com

Recent studies have explored various chemical methods to facilitate urethane bond cleavage, including hydrogenation, hydrolysis, methanolysis, peroxidation, glycolysis, and ammonolysis. nih.gov Degradation by H₂, H₂O₂, and CH₃NH₂ has shown promise with lower activation barriers and exergonic pathways, particularly in aqueous solutions. nih.gov Alkaline hydrolysis has also been identified as a promising method due to its relatively low activation energy. nih.gov

Table 1: Activation Energies for Urethane Bond Scission

| Reaction | Activation Energy (kJ/mol) | Reference |

|---|

Note: This table presents a generalized value for polyether urethanes, and specific values for 2-ethylhexane-1,3-diol carbamates may vary.

The degradation of carbamates often proceeds through the formation of a carbamic acid intermediate. nih.govacs.org This intermediate is generally unstable and rapidly decomposes into the corresponding amine and carbon dioxide. nih.govacs.org In the case of 2-ethylhexane-1,3-diol carbamates, hydrolysis would initially yield 2-ethylhexane-1,3-diol and a carbamic acid, which then decomposes.

Hydrolytic Stability and Degradation Pathways in Controlled Chemical Environments

The hydrolytic stability of carbamates is a significant factor in their application and environmental fate. Generally, the carbamate (B1207046) bond is relatively stable to hydrolysis, particularly in neutral conditions. zacharyhhouston.com However, under acidic or basic conditions, hydrolysis can be accelerated.

In basic hydrolysis, the mechanism for monosubstituted carbamates involves an isocyanate anion intermediate, while disubstituted carbamates proceed through a carbonate anion intermediate. nih.gov Both pathways ultimately lead to the parent alcohol (2-ethylhexane-1,3-diol in this case) and carbamic acid, which then decomposes. nih.gov

The degradation of carbamates in the environment can occur through various processes, including biodegradation, photolysis, and oxidation. researchgate.net Microbial degradation is a primary pathway, often initiated by the hydrolysis of the carbamate ester or amide linkage. nih.gov

Table 2: General Degradation Pathways of Carbamates

| Degradation Process | Description |

|---|---|

| Hydrolysis | Cleavage of the urethane bond by reaction with water, often catalyzed by acid or base. nih.govnih.gov |

| Biodegradation | Microbial breakdown, typically starting with hydrolysis of the carbamate linkage. researchgate.netnih.gov |

| Photolysis | Degradation initiated by the absorption of light energy. researchgate.net |

Thermal Decomposition and Elimination Reactions with Carbon Dioxide Evolution

Thermal decomposition of carbamates can lead to the formation of isocyanates and alcohols, representing a potential route for chemical recycling. researchgate.netmdpi.com This process is highly endothermic and typically requires temperatures above 150 °C. mdpi.com The decomposition of a model carbamate, Methyl N-phenyl carbamate, has been shown to be limited by thermodynamic equilibrium at 200 °C. mdpi.com

The thermal degradation of 2-ethylhexane-1,3-diol carbamates would be expected to yield 2-ethylhexane-1,3-diol and an isocyanate, with the potential for side reactions. fishersci.comchemos.de The evolution of carbon dioxide is a characteristic feature of the decomposition of the carbamic acid intermediate formed during hydrolytic or certain thermal degradation pathways. nih.govnih.gov

Studies on the thermal decomposition of carbamates derived from 2-arylpropan-2-ols and 1-aryl-1-phenylethanols have shown that the reaction rates correlate with Hammett σ+ constants, indicating a polar mechanism with significant carbocation character in the transition state. rsc.org

Stereochemical Influence on Reaction Pathways and Product Distribution

The 2-ethylhexane-1,3-diol molecule possesses two chiral centers, meaning it can exist as different stereoisomers. The stereochemistry of the diol moiety can influence the reactivity of the corresponding carbamate and the distribution of products in its transformation reactions.

While specific research on the stereochemical influence on the reactivity of 2-ethylhexane-1,3-diol carbamates is not extensively available in the provided search results, it is a general principle in organic chemistry that the stereochemistry of reactants can affect reaction rates and product ratios. For example, in the iodine(III)-mediated aziridination of cyclic allylic carbamates, the stereochemistry of the starting material plays a crucial role in the outcome of the reaction. nih.gov It is plausible that the different stereoisomers of 2-ethylhexane-1,3-diol carbamate could exhibit different rates of hydrolysis or thermal decomposition due to steric or conformational effects, leading to variations in product distribution.

Theoretical and Computational Chemistry Studies on 2 Ethylhexane 1,3 Diol Carbamate Systems

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-ethylhexane-1,3-diol carbamate (B1207046). mdpi.com DFT is a widely used computational method that calculates the electronic energy of a molecular ground state based on its electron density, offering a balance between accuracy and computational cost. mdpi.com

Studies on various carbamate-containing molecules have demonstrated the utility of DFT in understanding their fundamental properties. mdpi.comresearchgate.net For 2-ethylhexane-1,3-diol carbamate, DFT calculations can be employed to determine key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. These properties are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com The carbamate functional group, -C(=O)O-N-, possesses unique physicochemical properties due to its chemical stability and tunable reactivity, which can be thoroughly investigated using DFT. mdpi.com

Reactivity descriptors derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites within the 2-ethylhexane-1,3-diol carbamate molecule. This information is invaluable for predicting how the molecule will interact with other chemical species, for example, identifying which atoms are most susceptible to nucleophilic or electrophilic attack. Computational studies on other carbamates have successfully used DFT to analyze reaction mechanisms and predict regioselectivity in chemical reactions. researchgate.net A systematic computational investigation on the antioxidant activity of phenyl carbamate derivatives used DFT to explore reaction mechanisms like hydrogen atom transfer (HAT) and radical adduct formation (RAF). researchgate.net

Table 1: Illustrative Electronic Properties of a Carbamate Functional Group Calculated by DFT

| Property | Description | Representative Value (a.u.) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.25 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +0.05 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 0.30 |

| Dipole Moment | A measure of the polarity of the molecule. | 2.5 D |

| Mulliken Charge on N | Partial atomic charge on the nitrogen atom of the carbamate group. | -0.6 |

| Mulliken Charge on C=O | Partial atomic charge on the carbonyl carbon of the carbamate group. | +0.7 |

Note: The values in this table are representative examples based on DFT calculations for generic carbamate structures and are for illustrative purposes only.

Molecular Dynamics Simulations and Conformational Analysis of Carbamate Derivatives

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. tandfonline.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and intermolecular interactions. tandfonline.comnih.gov For a flexible molecule like 2-ethylhexane-1,3-diol carbamate, which possesses several rotatable bonds, conformational analysis is critical to understanding its physical and chemical properties.

MD simulations of carbamate derivatives have been successfully used to explore their interactions with biological targets, such as enzymes. tandfonline.com These simulations can reveal stable binding modes and conformational changes upon binding. tandfonline.comgoogleapis.com In the context of 2-ethylhexane-1,3-diol carbamate, MD simulations would allow for a thorough exploration of its conformational landscape. The molecule's ethyl and hexyl side chains, along with the diol backbone, can adopt numerous conformations, and MD can help identify the most energetically favorable ones in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

The results of MD simulations are often analyzed in terms of Root Mean Square Deviation (RMSD) to assess the stability of the system over time and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. googleapis.com Such analyses would pinpoint the most mobile parts of the 2-ethylhexane-1,3-diol carbamate structure. Furthermore, MD simulations can be used to calculate thermodynamic properties, such as the free energy difference between different conformational states.

Table 2: Representative Conformational Dihedral Angles and Energies for 2-Ethylhexane-1,3-diol Carbamate from a Hypothetical MD Simulation

| Dihedral Angle | Description | Most Populated Angle (degrees) | Relative Energy (kcal/mol) |

| O=C-O-C1 | Rotation around the carbamate ester bond | 180 (trans) | 0.0 |

| C-O-C1-C2 | Rotation around the C-O bond of the diol backbone | 60 (gauche) | 0.5 |

| C1-C2-C3-C4 | Rotation within the hexyl chain | 180 (anti) | 0.0 |

| C1-C(ethyl)-C(ethyl) | Rotation of the ethyl side chain | -60 (gauche) | 0.8 |

Note: This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations and conformational analysis. The values are not based on actual calculations for 2-ethylhexane-1,3-diol carbamate.

Computational Prediction of Reaction Pathways and Energy Landscapes

Computational chemistry offers the ability to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. nih.govcecam.org This is particularly useful for understanding the mechanism of formation and decomposition of 2-ethylhexane-1,3-diol carbamate. By calculating the potential energy surface, researchers can predict the most likely reaction pathways and the activation energies required for each step. researchgate.net

Similarly, the hydrolysis of carbamates, a key degradation pathway, has been investigated using computational approaches. nih.gov Ab initio molecular orbital calculations have been used to explore the interconversion of carbamates and bicarbonates in aqueous solutions, revealing high activation energies for uncatalyzed hydrolysis and proposing alternative, lower-energy pathways involving proton transfer. nih.gov Such studies on 2-ethylhexane-1,3-diol carbamate would be crucial for understanding its stability and persistence in different chemical environments.

Table 3: Hypothetical Energy Landscape for a Proposed Carbamate Formation Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-ethylhexane-1,3-diol + Isocyanate | 0.0 |

| Transition State 1 (TS1) | Formation of the N-C bond | +15.2 |

| Intermediate | Zwitterionic intermediate | -5.4 |

| Transition State 2 (TS2) | Proton transfer | +8.1 |

| Products | 2-ethylhexane-1,3-diol carbamate | -20.7 |

Note: This table provides a simplified, illustrative example of a reaction energy profile that could be generated through computational prediction. The values are hypothetical.

Multi-scale Modeling Approaches (e.g., ONIOM) for Complex Carbamate-Containing Systems

For large and complex systems where treating the entire system with high-level quantum mechanics is computationally prohibitive, multi-scale modeling approaches are employed. manchester.ac.uknih.gov One such popular method is the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method. acs.org ONIOM is an extrapolative scheme that allows different parts of a molecular system to be treated with different levels of theory. acs.org Typically, the chemically active region (e.g., the reaction center) is treated with a high-level QM method, while the surrounding environment is treated with a lower-level QM method or a computationally less expensive molecular mechanics (MM) force field. acs.org

In the context of 2-ethylhexane-1,3-diol carbamate, an ONIOM approach would be highly beneficial for studying its interactions within a complex environment, such as a polymer matrix, on a surface, or in the active site of an enzyme. For instance, if studying the enzymatic hydrolysis of the carbamate, the carbamate group and the key amino acid residues in the enzyme's active site could be defined as the high-level QM layer. The rest of the protein and the surrounding solvent molecules would constitute the low-level MM layer. This approach captures the electronic effects of the reaction with quantum mechanical accuracy while still accounting for the steric and electrostatic influence of the larger environment. acs.org

Multi-scale modeling is essential for bridging the gap between molecular-level phenomena and macroscopic properties. manchester.ac.uknih.gov By integrating models at different scales, from the quantum mechanical level to the continuum level, a more comprehensive understanding of the material's or system's behavior can be achieved. manchester.ac.uk This approach is vital for the rational design of new materials and processes involving carbamate-containing compounds. acs.org

Table 4: Illustrative ONIOM Layer Definition for a Carbamate-Enzyme Interaction Study

| Layer | Region of the System | Computational Method | Purpose |

| High Level (QM) | Carbamate functional group + Catalytic residues (e.g., Ser, His) | DFT (e.g., B3LYP/6-31G*) | To accurately model bond breaking/formation and electronic rearrangement. |

| Low Level (MM) | Remainder of the 2-ethylhexane-1,3-diol carbamate molecule + Rest of the enzyme + Solvent | Molecular Mechanics (e.g., AMBER force field) | To include the steric and electrostatic effects of the environment at a lower computational cost. |

Note: This table describes a typical setup for an ONIOM calculation and is for illustrative purposes.

Advanced Analytical Methodologies for Characterization of 2 Ethylhexane 1,3 Diol Carbamates

Spectroscopic Techniques for Elucidating Urethane (B1682113) Bond Architecture (e.g., Advanced NMR, FTIR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of these carbamates. ¹H NMR provides information on the proton environment, allowing for the identification of signals corresponding to the N-H proton of the carbamate (B1207046) group, the protons on the 2-ethylhexane-1,3-diol backbone, and any substituents on the carbamate nitrogen. ¹³C NMR is crucial for identifying the carbonyl carbon of the urethane group, which has a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical 2-Ethylhexane-1,3-diol Carbamate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbamate N-H | 5.0 - 8.0 | - |

| Carbamate C=O | - | 150 - 160 |

| CH₂-O (C1) | 3.8 - 4.2 | 65 - 75 |

| CH-O (C3) | 3.5 - 4.0 | 70 - 80 |

| Backbone CH | 1.5 - 2.0 | 45 - 55 |

| Backbone CH₂ | 1.2 - 1.6 | 20 - 40 |

| Backbone CH₃ | 0.8 - 1.0 | 10 - 15 |

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is highly effective for identifying the key functional groups present in the molecule, particularly those involved in the urethane bond. The presence of a strong absorption band for the carbonyl (C=O) stretching vibration and bands for N-H stretching and bending are definitive indicators of carbamate formation.

Table 2: Characteristic FTIR Absorption Bands for 2-Ethylhexane-1,3-diol Carbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching (non-hydrogen bonded) | 3400 - 3500 |

| O-H | Stretching (from diol) | 3200 - 3600 (broad) |

| C-H | Stretching (aliphatic) | 2850 - 3000 |

| C=O | Stretching (urethane carbonyl) | 1680 - 1750 |

| N-H | Bending | 1500 - 1550 |

| C-O | Stretching | 1200 - 1300 |

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. Under electron ionization (EI), 2-ethylhexane-1,3-diol carbamates would be expected to undergo characteristic fragmentation, including cleavage of the urethane bond and loss of alkyl groups from the diol backbone.

Table 3: Potential Mass Fragments for 2-Ethylhexane-1,3-diol Carbamate in MS

| m/z Value | Possible Fragment Identity |

| [M]+ | Molecular Ion |

| [M - RNH₂]+ | Loss of amine |

| [M - C₃H₇]+ | Loss of propyl group |

| [C₈H₁₇O₂]+ | Fragment corresponding to the diol backbone |

| 56, 55 | Common fragments from the alkyl chain |

Chromatographic and Separation Science for Purity and Compositional Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for separating the target carbamate from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and compositional analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust technique for analyzing volatile and thermally stable compounds. However, many carbamates are prone to thermal degradation in the high temperatures of the GC injection port. researchgate.net This can lead to the formation of the corresponding alcohol (2-ethylhexane-1,3-diol) and isocyanate, resulting in inaccurate quantification. researchgate.net Method development often requires careful optimization of the injector temperature or derivatization of the carbamate to a more thermally stable analogue to mitigate this issue. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is often the preferred method for the analysis of thermally labile compounds like carbamates. Separation is achieved at or near ambient temperature, preventing thermal degradation. Reversed-phase HPLC using a C18 column is commonly employed, coupled with a mass spectrometer for sensitive and selective detection. This combination allows for the confident identification and quantification of the parent carbamate as well as related impurities. lcms.cz

Table 4: Typical Chromatographic Conditions for Carbamate Analysis

| Parameter | GC-MS | LC-MS |

| Column | DB-5 or similar non-polar capillary column lcms.cz | C18 reversed-phase column |

| Mobile Phase | Helium carrier gas lcms.cz | Gradient of water and acetonitrile/methanol with formic acid lcms.cz |

| Injection | Split/Splitless, optimized temperature | Autosampler, ambient temperature |

| Detector | Quadrupole or Time-of-Flight (TOF) MS | ESI or APCI source with Quadrupole, TOF, or Ion Trap MS |

| Key Challenge | Thermal degradation in injector researchgate.net | Achieving adequate retention and peak shape americanpharmaceuticalreview.com |

Thermal Analysis to Probe Chemical Transformations (e.g., Pyrolysis-GC/MS for Degradation Studies)

Thermal analysis techniques are employed to study the stability of 2-ethylhexane-1,3-diol carbamates at elevated temperatures and to identify their degradation products.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Py-GC/MS is a powerful technique for investigating the thermal decomposition pathways of complex molecules. chromatographyonline.com A small sample of the carbamate is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are immediately separated by GC and identified by MS. unibo.it For carbamates, the primary degradation pathway typically involves the cleavage of the carbamate bond. nih.gov This would likely yield 2-ethylhexane-1,3-diol and an isocyanate-related compound, which may undergo further reactions to form a variety of smaller molecules. nih.gov

Table 5: Potential Thermal Degradation Products of 2-Ethylhexane-1,3-diol Carbamate Identified by Py-GC/MS

| Product | Proposed Formation Pathway |

| 2-Ethylhexane-1,3-diol | Cleavage of the O-C(O) bond |

| Isocyanic Acid (or derivative) | Cleavage of the O-C(O) bond |

| Carbon Dioxide | Decarboxylation |

| Alkenes (e.g., hexenes) | Dehydration and fragmentation of the diol |

| Aromatic Hydrocarbons | Formed at very high pyrolysis temperatures (>750 °C) nih.gov |

X-ray Diffraction and Solid-State Characterization of Carbamate Solids

For carbamates that exist as crystalline solids, X-ray diffraction (XRD) is the definitive method for determining their three-dimensional atomic structure.

Single-Crystal X-ray Diffraction If a suitable single crystal can be grown, single-crystal XRD provides precise information on bond lengths, bond angles, and the conformation of the molecule. It also reveals the packing arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the urethane linkage. In some carbamate structures, it has been observed that more than one molecule exists in the asymmetric unit, which can be confirmed by this technique. researchgate.net

Powder X-ray Diffraction (PXRD) PXRD is used to analyze polycrystalline or powdered samples. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This is useful for identifying different polymorphs (crystal forms) of the carbamate, which may have different physical properties. PXRD can also be used to assess the degree of crystallinity in a sample and to distinguish between crystalline and amorphous material. nih.gov Amorphous solids lack long-range order and produce a broad halo in their diffraction pattern instead of sharp peaks. nih.govmdpi.com

Table 6: Hypothetical Crystallographic Data for 2-Ethylhexane-1,3-diol Carbamate

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Molecules per Unit Cell (Z) | Number of molecules in one unit cell |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds |

Chemical Derivatives and Analogues of 2 Ethylhexane 1,3 Diol Carbamates

Design and Synthesis of Novel Mono- and Bis-carbamate Structures

The synthesis of carbamates from 2-ethylhexane-1,3-diol involves the conversion of one or both of its hydroxyl groups into a carbamate (B1207046) functional group (-OC(O)NHR). The design of these novel structures hinges on the selection of appropriate reagents and reaction conditions to control the degree of substitution (mono- vs. bis-carbamate) and the nature of the substituent on the nitrogen atom.

Synthetic Pathways: The primary methods for synthesizing carbamates from alcohols like 2-ethylhexane-1,3-diol include:

Reaction with Isocyanates: This is a common and efficient method for forming the urethane (B1682113) linkage. The diol can be reacted with a monoisocyanate (R-N=C=O) to form mono- or bis-carbamates. The stoichiometry of the reactants is a key factor in determining the final product. Using a 1:1 molar ratio of diol to isocyanate under controlled conditions can favor the formation of the mono-carbamate. Conversely, an excess of the isocyanate or a 1:2 ratio would promote the formation of the bis-carbamate.

Reaction with Carbamoyl (B1232498) Chlorides: Carbamoyl chlorides (R₂NC(O)Cl) can react with the hydroxyl groups of the diol in the presence of a base to eliminate HCl and form the carbamate ester.

Transesterification: This method involves reacting the diol with another carbamate, such as ethyl carbamate, in the presence of a catalyst. This is often considered a greener alternative to using isocyanates.

The synthesis can be tailored to produce a variety of derivatives by changing the "R" group on the isocyanate or other carbamoylating agent. This allows for the introduction of different functionalities, such as alkyl chains, aromatic rings, or other reactive groups, thereby tuning the properties of the final molecule.

Interactive Table: Potential Reactants for Carbamate Synthesis

| Reactant Type | Example Reactant | Potential Product Structure (Mono-carbamate) |

|---|---|---|

| Monoisocyanate | Methyl isocyanate | 2-ethyl-3-hydroxyhexyl methylcarbamate |

| Monoisocyanate | Phenyl isocyanate | 2-ethyl-3-hydroxyhexyl phenylcarbamate |

| Diisocyanate | Hexamethylene diisocyanate (HDI) | (Used for polymeric systems) |

Structure-Reactivity Relationships in Modified Carbamate Systems

The reactivity of the 2-ethylhexane-1,3-diol molecule during carbamate synthesis is significantly influenced by its chemical structure. The diol possesses two hydroxyl groups at positions 1 and 3, which exhibit different reactivities.

Primary vs. Secondary Hydroxyl Groups: The hydroxyl group at the C1 position is a primary alcohol, while the one at the C3 position is a secondary alcohol. Generally, primary alcohols are more reactive and less sterically hindered than secondary alcohols. This difference in reactivity can be exploited to selectively synthesize mono-carbamates at the C1 position by using mild reaction conditions or sterically bulky reagents.

Steric Hindrance: The presence of an ethyl group at the C2 position introduces steric hindrance around both hydroxyl groups, particularly the secondary one at C3. This steric bulk can decrease the rate of reaction compared to a linear diol. The specific conformation of the molecule plays a role in the accessibility of the hydroxyl groups to incoming reagents.

Electronic Effects: The alkyl groups (ethyl and propyl) are electron-donating, which can slightly increase the nucleophilicity of the oxygen atoms in the hydroxyl groups. However, the steric effects are generally more dominant in controlling the reaction kinetics for this type of molecule.

Kinetic studies on similar urethane-forming reactions show that the rate of reaction is sensitive to the structure of both the alcohol and the isocyanate. For 2-ethylhexane-1,3-diol, the formation of the first carbamate group (mono-carbamate) would likely occur faster at the primary C1 position. The subsequent reaction at the secondary C3 position to form the bis-carbamate would be slower due to increased steric hindrance from both the molecular backbone and the newly formed carbamate group.

Polymeric Systems Incorporating Varied 2-Ethylhexane-1,3-diol Urethane Linkages

2-Ethylhexane-1,3-diol is a valuable building block (monomer) for the synthesis of polyurethanes. fishersci.ca Polyurethanes are a class of polymers characterized by the presence of urethane linkages (-NH-C(O)-O-) in their main chain. They are typically produced through the polyaddition reaction of a diol with a diisocyanate.

Synthesis of Polyurethanes: In this process, 2-ethylhexane-1,3-diol acts as the diol component (specifically, a chain extender or part of the soft segment). It is reacted with a diisocyanate, such as Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI), in the presence of a catalyst. The reaction proceeds as the hydroxyl groups of the diol attack the isocyanate groups, leading to the formation of a long polymer chain.

Structural Impact on Polymer Properties: The unique structure of 2-ethylhexane-1,3-diol imparts specific properties to the resulting polyurethane:

Flexibility and Amorphous Nature: The non-linear structure and the presence of the ethyl side chain disrupt the packing of the polymer chains. This reduces the ability of the polymer to crystallize, leading to a more amorphous material with increased flexibility and a lower glass transition temperature.

Hydrolytic Stability: The bulky alkyl groups can provide a degree of steric protection to the urethane linkages, potentially improving the polymer's resistance to hydrolysis compared to polyurethanes made from simple linear diols.

Solubility: The presence of the hydrocarbon side chains can enhance the solubility of the polyurethane in non-polar organic solvents.

By carefully selecting the diisocyanate and potentially incorporating other polyols into the formulation, a wide range of polyurethane materials, from soft elastomers to rigid plastics, can be developed.

Interactive Table: Properties of Polyurethanes Derived from 2-Ethylhexane-1,3-diol

| Property | Influence of 2-Ethylhexane-1,3-diol Structure |

|---|---|

| Crystallinity | Decreased due to non-linear structure and side chain |

| Flexibility | Increased due to reduced chain packing |

| Glass Transition Temp. (Tg) | Lowered, resulting in a softer material |

| Solubility | Enhanced in certain organic solvents |

Applications of 2 Ethylhexane 1,3 Diol Carbamate Chemistry in Advanced Materials

Role as Monomers in High-Performance Polymer Synthesis (e.g., Polyurethane Elastomers, Foams, Coatings)

In the synthesis of high-performance polymers, 2-ethylhexane-1,3-diol functions as a key monomer, specifically as a chain extender or a co-polyol, in the production of polyurethanes. fishersci.cagodavaribiorefineries.com Polyurethanes are a versatile class of polymers synthesized through the polyaddition reaction between a diol (or polyol) and a diisocyanate. The resulting polymer backbone is characterized by repeating carbamate (B1207046) (urethane) linkages (-NH-C(=O)-O-).

The synthesis is typically a two-step process. First, a long-chain polyol (like a polyester (B1180765) or polyether polyol) reacts with an excess of diisocyanate to form a prepolymer with terminal isocyanate groups. In the second step, a chain extender, such as 2-ethylhexane-1,3-diol, is introduced. The diol reacts with the remaining isocyanate groups, linking the prepolymer chains together to build the final high-molecular-weight polymer. mdpi.comresearchgate.net

The incorporation of 2-ethylhexane-1,3-diol into the polymer matrix imparts specific properties. Its branched structure disrupts chain packing and crystallinity, which can enhance flexibility and solubility. Its aliphatic nature contributes to good UV stability and resistance to oxidation compared to aromatic diols. These characteristics are highly desirable in the formulation of durable coatings, flexible foams, and resilient polyurethane elastomers. atamanchemicals.com

Table 1: Components in a Typical Polyurethane Elastomer Formulation

| Component Type | Example Compound | Function in Polymer Synthesis |

|---|---|---|

| Isocyanate | Methylene diphenyl diisocyanate (MDI) | Reacts with hydroxyl groups to form carbamate (urethane) linkages. |

| Polyol (Soft Segment) | Poly(tetramethylene glycol) (PTMG) | Forms the flexible, amorphous domains of the polymer, contributing to elasticity. |

| Chain Extender (Hard Segment) | 2-Ethylhexane-1,3-diol | Reacts with isocyanates to form rigid domains, contributing to hardness and strength. |

| Catalyst | Dibutyltin dilaurate (DBTDL) | Accelerates the reaction between isocyanate and hydroxyl groups. |

| Solvent | N,N-dimethylformamide (DMF) | Controls viscosity during synthesis and application. |

Chemical Principles of Cross-linking and Network Formation in Polymer Matrices

The formation of a durable, three-dimensional polymer network is critical for the performance of materials like thermosetting coatings, foams, and elastomers. Cross-linking in polyurethane systems is achieved by forming covalent bonds between polymer chains. mdpi.com The fundamental reaction is the formation of the urethane (B1682113) linkage between a hydroxyl (-OH) group from the diol (e.g., 2-ethylhexane-1,3-diol) and an isocyanate (-NCO) group. mdpi.com

To create a cross-linked network rather than linear thermoplastic chains, monomers with a functionality greater than two are used. This can be achieved in several ways:

Using a Polyisocyanate: Instead of a diisocyanate, a polyisocyanate with three or more -NCO groups per molecule can be used.

Using a Polyol: A polyol with three or more -OH groups can be used in conjunction with a diisocyanate. 2-ethylhexane-1,3-diol itself has a functionality of two, but it is often used in formulations that include higher-functionality polyols (e.g., glycerol, trimethylolpropane) to induce cross-linking.

When these higher-functionality monomers are present, the growing polymer chains branch out and connect with other chains, ultimately forming a single, continuous network. The density of these cross-links dictates the final properties of the material. High cross-link density results in a rigid, hard material with high thermal stability and chemical resistance, suitable for protective coatings. Lower cross-link density yields a more flexible and elastic material, characteristic of polyurethane elastomers and foams.

Table 2: Functional Groups and Their Role in Polyurethane Network Formation

| Functional Group | Source Molecule (Example) | Role in Cross-linking |

|---|---|---|

| Isocyanate (-NCO) | Polymeric MDI (pMDI) | Reacts with active hydrogen compounds (like -OH) to form covalent bonds. Functionality > 2 creates network branch points. |

| Hydroxyl (-OH) | 2-Ethylhexane-1,3-diol, Glycerol | Reacts with isocyanate groups. Diols act as chain extenders, while polyols (functionality > 2) create network branch points. |

| Carbamate (Urethane) (-NH-CO-O-) | Resulting Polymer Matrix | The primary linkage forming the polyurethane network. Can participate in secondary (hydrogen) bonding, further strengthening the network. |

Integration into Specialty Resins and Adhesives: Chemical Functionality

In the formulation of specialty resins and adhesives, 2-ethylhexane-1,3-diol is valued for its ability to modify and enhance the final properties of the cured material. godavaribiorefineries.com When incorporated into a polyurethane or polyester resin, its chemical functionality and structure provide several benefits. It can be used as a hardener in certain adhesive systems or as a diol in the manufacturing of urethane-based adhesives. godavaribiorefineries.comatamanchemicals.com

The key contributions of 2-ethylhexane-1,3-diol in these applications include:

Plasticization and Flexibility: The branched, eight-carbon aliphatic chain acts as an internal plasticizer. It increases the free volume within the polymer matrix, lowering the glass transition temperature (Tg) and improving the flexibility and impact resistance of the cured resin or adhesive.

Compatibility and Solubility: Its structure enhances compatibility with other organic components in a formulation, such as solvents, plasticizers, and other resins. atamanchemicals.com This is crucial for creating stable, homogeneous adhesive and resin solutions.

Adhesion Promotion: The two hydroxyl groups provide reactive sites that can form strong covalent bonds (urethane linkages) with isocyanate-based primers or substrates. They can also form hydrogen bonds with polar surfaces (e.g., wood, metals, plastics), which improves the adhesive's wetting and bonding characteristics.

Table 3: Chemical Functionality of 2-Ethylhexane-1,3-diol in Resins and Adhesives

| Structural Feature | Chemical Functionality | Resulting Property Enhancement |

|---|---|---|

| Two Primary/Secondary Hydroxyl Groups | Reactive sites for isocyanates; sites for hydrogen bonding. | Covalent network formation; improved adhesion to polar substrates. |

| Branched Aliphatic Chain | Disrupts polymer chain packing. | Increased flexibility; internal plasticization; lower Tg. |

| Eight-Carbon Backbone | Non-polar character. | Enhanced compatibility with organic resins and solvents; improved water resistance. |

Development of Novel Polymeric Scaffolds and Hybrid Materials

The principles of 2-ethylhexane-1,3-diol carbamate chemistry are being extended to the development of novel materials with highly controlled architectures, such as polymeric scaffolds for tissue engineering and organic-inorganic hybrid materials.

In polymeric scaffolds, the ability to precisely control properties like degradation rate, mechanical strength, and porosity is paramount. By using monomers like 2-ethylhexane-1,3-diol in polyurethane synthesis, researchers can create soft, flexible, and biocompatible scaffolds. nih.gov The branched structure of the diol can be used to influence the micro-architecture of the scaffold, creating specific pore structures that encourage cell infiltration and tissue growth.

In the field of hybrid materials, carbamate chemistry provides a robust method for covalently linking organic polymers with inorganic networks (e.g., silica). researchgate.net While direct examples involving 2-ethylhexane-1,3-diol are emerging, the principle involves modifying the diol or creating a polyurethane prepolymer that also contains a functional group, such as a trimethoxysilane (B1233946) group. This functionalized organic component can then undergo a sol-gel reaction with an inorganic precursor, like tetraethyl orthosilicate (B98303) (TEOS). The result is a hybrid material where the organic polyurethane phase is chemically bonded to the inorganic silica (B1680970) phase. These hybrids can combine the flexibility and toughness of the polymer with the hardness and thermal stability of the inorganic component, making them suitable for advanced coatings and composites. researchgate.net

Table 4: Potential Roles of 2-Ethylhexane-1,3-diol Derivatives in Advanced Materials

| Advanced Material | Role of 2-Ethylhexane-1,3-diol Moiety | Potential Benefit |

|---|---|---|

| Biomedical Polymeric Scaffolds | Flexible chain extender in biodegradable polyurethanes. | Tailors mechanical properties (e.g., elasticity) to match soft tissues; controls scaffold architecture. |

| Organic-Inorganic Hybrid Coatings | Forms the soft, organic polymer phase linked to a rigid inorganic network. | Imparts flexibility, toughness, and impact resistance to hard, scratch-resistant coatings. |

| Self-Healing Polymers | Component in a network with reversible bonds. | The aliphatic structure can be designed to enhance chain mobility, facilitating the reconnection of broken bonds. |

Environmental Chemical Fate and Degradation Studies of 2 Ethylhexane 1,3 Diol Carbamates

Pathways and Mechanisms of Chemical Degradation in Environmental Media

The chemical degradation of 2-ethylhexane-1,3-diol carbamates in the environment is primarily driven by hydrolysis and photolysis. These abiotic processes are significant in determining the initial breakdown of the parent compound in aquatic and terrestrial systems.

Hydrolysis: Hydrolysis is a key chemical reaction in the degradation of carbamates. clemson.edu The process involves the cleavage of the ester linkage in the carbamate (B1207046) molecule by reaction with water. For 2-ethylhexane-1,3-diol carbamate, this would break the bond between the 2-ethylhexane-1,3-diol moiety and the carbamic acid group. The rate of hydrolysis for carbamates is significantly influenced by pH and temperature. nih.gov Generally, hydrolysis is faster under alkaline conditions. clemson.edu

The primary hydrolysis reaction can be summarized as follows:

2-ethylhexane-1,3-diol carbamate + H₂O → 2-ethylhexane-1,3-diol + Carbamic acid

Carbamic acid is an unstable compound that subsequently decomposes into ammonia (B1221849) and carbon dioxide. ucanr.edu The presence of certain clay minerals in soil can also influence the rate of hydrolysis of carbamate pesticides, in some cases enhancing it through surface catalysis. nih.gov

Photolysis: Photolytic decomposition, or photolysis, is another abiotic pathway that can contribute to the degradation of carbamates, particularly in surface waters and on the surface of soil or plants where they are exposed to sunlight. researchgate.net Carbamates are characterized by their ability to absorb light, which can lead to the breakdown of their chemical structure. researchgate.net The specific wavelengths of light and the presence of photosensitizing agents in the environment can affect the rate and products of photolysis.

Oxidation: In the atmosphere, carbamate pesticides can be degraded by reactions with hydroxyl radicals (•OH). researchgate.net This process typically involves the abstraction of a hydrogen atom from the molecule, initiating a series of oxidative reactions. researchgate.net While more relevant for volatilized fractions of the compound, it represents a potential pathway for atmospheric degradation.

| Degradation Pathway | Description | Influencing Factors | Primary Products |

| Hydrolysis | Cleavage of the carbamate ester bond by water. clemson.edu | pH, temperature, clay mineral catalysis. nih.govclemson.edunih.gov | 2-ethylhexane-1,3-diol, Carbamic acid (decomposes to CO₂ and NH₃). ucanr.edu |

| Photolysis | Degradation by sunlight. researchgate.net | Light intensity, wavelength, presence of photosensitizers. | Various photoproducts. |

| Atmospheric Oxidation | Reaction with hydroxyl radicals (•OH). researchgate.net | Concentration of •OH radicals, atmospheric conditions. | Oxidized derivatives. |

Biotransformation and Biodegradation Studies of Carbamate Bonds

Microbial degradation is a primary and highly efficient pathway for the removal of carbamate pesticides from soil and water environments. nih.govnih.gov A wide variety of soil bacteria and fungi have been identified that can degrade carbamates, often utilizing them as a source of carbon and nitrogen for growth. nih.govnih.gov

The initial and most critical step in the biodegradation of carbamates is the enzymatic hydrolysis of the carbamate bond. nih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govnih.gov These enzymes cleave the ester linkage, resulting in the formation of the corresponding alcohol (in this case, 2-ethylhexane-1,3-diol) and carbamic acid. nih.gov The carbamic acid then spontaneously decomposes.

Microorganisms capable of degrading carbamates have evolved specific metabolic pathways to process these compounds. nih.gov Some of the key enzymes and microbial genera involved in carbamate degradation are listed below.

| Enzyme Class | Function | Examples of Microbial Genera |

| Carbamate Hydrolase / Carboxylesterase | Catalyzes the hydrolysis of the carbamate ester bond. nih.govnih.gov | Pseudomonas, Arthrobacter, Bacillus, Acinetobacter. researchgate.net |

| Amidase | Can also be involved in cleaving the carbamate linkage. upm.edu.my | Rhizobium, Micrococcus. researchgate.netnih.gov |

The efficiency of biodegradation can be influenced by various environmental factors, including soil type, pH, temperature, moisture content, and the presence of other nutrients. upm.edu.my In some cases, soils with a history of carbamate application may exhibit enhanced degradation rates due to the adaptation of the microbial community. iastate.edu

Assessment of Transformation Products and their Chemical Persistence

The degradation of 2-ethylhexane-1,3-diol carbamate results in the formation of several transformation products. The assessment of these products and their persistence is essential for a complete understanding of the environmental impact.

The primary transformation products from the hydrolysis of the carbamate bond are 2-ethylhexane-1,3-diol and the breakdown products of carbamic acid (carbon dioxide and ammonia). ucanr.edunih.gov

Carbon Dioxide (CO₂): This is a final product of mineralization and is incorporated into the global carbon cycle.

Ammonia (NH₃): Ammonia can be utilized by soil microorganisms and plants as a nitrogen source.

In general, carbamate pesticides are considered non-persistent in the environment. researchgate.net Their metabolites are typically less toxic than the parent compound. researchgate.net However, under certain conditions, intermediate products of degradation can also have biological activity. The hydrolytic pathway for 2-ethylhexane-1,3-diol carbamate is expected to lead to less toxic products. clemson.edu

| Transformation Product | Formation Pathway | Expected Persistence |

| 2-Ethylhexane-1,3-diol | Hydrolysis (Chemical and Biological). clemson.edunih.gov | Low to Moderate; expected to be biodegradable. |

| Carbon Dioxide | Decomposition of carbamic acid; microbial respiration. ucanr.edunih.gov | Non-persistent; part of the carbon cycle. |

| Ammonia | Decomposition of carbamic acid. ucanr.edu | Non-persistent; utilized as a nutrient. |

Future Research Directions and Unexplored Avenues for Carbamic Acid; 2 Ethylhexane 1,3 Diol

Advancements in Sustainable Synthesis and Green Chemistry Innovations

The future synthesis of Carbamic acid; 2-ethylhexane-1,3-diol and its derivatives is poised to be heavily influenced by the principles of green chemistry. Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene (B1210022) or isocyanates. nih.govacs.org Future research should prioritize the development of more environmentally benign synthetic routes.

A significant area of exploration is the utilization of carbon dioxide (CO2) as a C1 feedstock. psu.edu This approach aligns with global efforts in carbon capture and utilization, transforming a greenhouse gas into a valuable chemical intermediate. nih.gov Research could focus on the direct carboxylation of an appropriate amine precursor followed by esterification with 2-ethylhexane-1,3-diol. The development of catalytic systems that can efficiently facilitate this transformation under mild conditions would be a major breakthrough. psu.edu

Another green approach involves the use of dialkyl carbonates, which are considered environmentally friendly reagents and solvents. researchgate.net The transesterification of a simple carbamate with 2-ethylhexane-1,3-diol, or the reaction of a dialkyl carbonate with an amine and the diol, could provide a phosgene-free route to the target molecule. rsc.orgresearchgate.net

Solvent selection is another critical aspect of green synthesis. Future studies should investigate the use of greener solvents, such as ionic liquids or supercritical fluids, to minimize the environmental impact of the synthesis process. The development of solvent-free reaction conditions would be an even more significant advancement.

The table below outlines potential sustainable synthesis strategies for Carbamic acid; 2-ethylhexane-1,3-diol.

| Synthesis Strategy | Green Chemistry Principle | Potential Advantages | Research Focus |

| Direct CO2 Utilization | Atom Economy, Use of Renewable Feedstocks | Reduces reliance on fossil fuels, utilizes a greenhouse gas. | Development of efficient catalysts for CO2 activation and reaction with 2-ethylhexane-1,3-diol and an amine source. |

| Dialkyl Carbonate Chemistry | Safer Chemicals | Avoids the use of phosgene and isocyanates. nih.govacs.org | Optimization of reaction conditions and catalysts for high-yield synthesis. |

| Biocatalysis | Use of Catalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes capable of carbamate synthesis. |

| Solvent-Free Synthesis | Safer Solvents and Auxiliaries | Reduces waste and environmental impact. | Development of solid-state or melt-phase reaction protocols. |

Exploration of Novel Catalytic Systems for Carbamate Formation

The efficient synthesis of Carbamic acid; 2-ethylhexane-1,3-diol will heavily rely on the discovery and optimization of novel catalytic systems. Given the sterically hindered nature of the secondary hydroxyl group in 2-ethylhexane-1,3-diol, catalysts that exhibit high regioselectivity will be of particular interest.

Organocatalysis presents a promising avenue for exploration. rsc.org Simple, metal-free organic molecules can be designed to catalyze the formation of carbamates with high efficiency and selectivity. Research in this area could focus on developing catalysts that can activate the diol or the carbamic acid precursor under mild conditions.

Metal-based catalysts also hold significant potential. nih.gov Transition metal complexes, particularly those based on earth-abundant and non-toxic metals, should be investigated for their ability to catalyze the reaction between CO2, an amine, and 2-ethylhexane-1,3-diol. acs.org The design of ligands that can tune the reactivity and selectivity of the metal center will be a key aspect of this research.

Furthermore, the development of heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective processes.

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

To fully unlock the potential of Carbamic acid; 2-ethylhexane-1,3-diol, a systematic exploration of its derivatives is necessary. High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can accelerate this discovery process. nih.govacs.orgnih.gov

Combinatorial libraries of carbamate derivatives can be generated by reacting 2-ethylhexane-1,3-diol with a diverse range of carbamic acid precursors or by modifying the parent molecule. nih.gov These libraries can then be rapidly screened for a variety of properties, such as their ability to form polymers with desirable characteristics, their biological activity, or their performance as additives in various formulations. stanford.eduutsouthwestern.edu

The development of miniaturized and automated platforms for synthesis and screening will be crucial for efficiently exploring the vast chemical space of possible derivatives. nih.gov This approach could lead to the rapid identification of new materials with tailored properties for specific applications.

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Carbamate-based Polymers)

The unique structure of Carbamic acid; 2-ethylhexane-1,3-diol makes it an attractive building block for the synthesis of novel polymers, particularly polyurethanes. gantrade.com The presence of two hydroxyl groups allows for the formation of linear or cross-linked polymer networks.

A particularly exciting future direction is the integration of these carbamate-based polymers with advanced manufacturing techniques like 3D printing. digitellinc.commdpi.com Polyurethanes are known for their versatility, toughness, and durability, making them ideal candidates for 3D printing applications. gantrade.com

Research in this area could focus on developing photocurable resins based on derivatives of Carbamic acid; 2-ethylhexane-1,3-diol for use in stereolithography (SLA) or digital light processing (DLP) 3D printing. mdpi.com The ability to precisely control the polymer architecture through 3D printing could enable the fabrication of complex structures with tailored mechanical properties.

Furthermore, the incorporation of dynamic covalent bonds, such as reversible carbamate linkages, could lead to the development of "smart" 3D printed materials with properties like self-healing or reprocessability, contributing to a more circular economy for polymeric materials. digitellinc.com

Fundamental Studies on Reaction Kinetics and Thermodynamics

A thorough understanding of the fundamental reaction kinetics and thermodynamics of the formation of Carbamic acid; 2-ethylhexane-1,3-diol is essential for the rational design and optimization of its synthesis and applications.

Kinetic studies will be necessary to elucidate the reaction mechanism and to identify the rate-determining steps under various catalytic conditions. researchgate.netnih.gov This knowledge will be invaluable for designing more efficient catalysts and for controlling the reaction to achieve high yields and selectivities. The steric hindrance at one of the hydroxyl groups of 2-ethylhexane-1,3-diol makes kinetic studies particularly important for understanding regioselectivity. nih.gov

Thermodynamic studies will provide crucial information on the equilibrium position of the carbamate formation reaction. mdpi.comresearchgate.net Understanding the thermodynamics will be essential for predicting the feasibility of different synthetic routes and for optimizing reaction conditions to maximize product yield. researchgate.net Computational chemistry can play a significant role in predicting the thermodynamic properties of the reaction and in guiding experimental efforts. researchgate.net

The following table summarizes key parameters to be investigated in fundamental studies.

| Parameter | Importance | Potential Investigation Methods |

| Reaction Rate Constants | Determine the speed of the reaction and catalyst efficiency. researchgate.net | Spectroscopic monitoring (e.g., NMR, IR), stopped-flow techniques. nih.gov |

| Activation Energy | Provides insight into the energy barrier of the reaction. | Temperature-dependent kinetic studies (Arrhenius plot). |

| Reaction Order | Elucidates the dependence of the reaction rate on reactant concentrations. | Method of initial rates, integral method. |

| Enthalpy of Reaction (ΔH) | Determines if the reaction is exothermic or endothermic. researchgate.net | Calorimetry, van 't Hoff equation from temperature-dependent equilibrium studies. |

| Entropy of Reaction (ΔS) | Measures the change in disorder of the system. | Calculated from Gibbs free energy and enthalpy. |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of the reaction. researchgate.net | Calculated from enthalpy and entropy, related to the equilibrium constant. |

By systematically exploring these future research directions, the scientific community can unlock the full potential of Carbamic acid; 2-ethylhexane-1,3-diol, paving the way for the development of new sustainable technologies and high-performance materials.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling carbamic acid and 2-ethylhexane-1,3-diol in laboratory environments?

- Methodological Answer :

- Carbamic Acid : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

- 2-Ethylhexane-1,3-diol : Avoid dust formation. Use local exhaust ventilation. Store in sealed containers below 30°C to prevent hygroscopic absorption . Monitor for respiratory irritation and ensure spill kits are available for accidental releases .

Q. What synthetic routes are available for 2-ethylhexane-1,3-diol, and how do their yields compare?

- Methodological Answer :

- Aldol Condensation : React butanal under basic conditions (e.g., NaOH) to form 2-ethyl-3-hydroxyhexanal, followed by reduction (e.g., NaBH₄) to yield 2-ethylhexane-1,3-diol. Typical yields range from 60–75% .

- Industrial Synthesis : Catalytic hydrogenation of 2-ethylhexene-1,3-diol using Raney nickel at 80–120°C under H₂ pressure (5–10 bar). Yields exceed 85% but require rigorous purification to remove byproducts .

Q. How is 2-ethylhexane-1,3-diol employed in boron quantification, and what steps ensure analytical accuracy?

- Methodological Answer :

- Extraction Method : Acidify the sample, complex boron with zirconium salts to eliminate fluoride interference, and extract into a chloroform solution containing 2-ethylhexane-1,3-diol. Evaporate chloroform at low temperature and quantify boron via curcumin-based spectrophotometry at 540 nm .

- Quality Control : Run blank samples to account for solvent impurities. Validate recovery rates using certified reference materials (CRMs) with known boron concentrations .

Advanced Research Questions

Q. How can chiral resolution of 2-ethylhexane-1,3-diol be achieved, and which techniques confirm enantiomeric purity?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IC column with a hexane/isopropanol mobile phase (90:10 v/v) to separate enantiomers. Monitor retention times and peak symmetry .

- NMR Analysis : Employ chiral shift reagents (e.g., Eu(hfc)₃) to induce distinct splitting in ¹H-NMR spectra. Compare integration ratios of diastereotopic protons to calculate enantiomeric excess (ee) .

Q. What experimental strategies resolve contradictions in reported solubility data for 2-ethylhexane-1,3-diol?

- Methodological Answer :

- Controlled Solubility Studies : Conduct gravimetric analysis at standardized temperatures (e.g., 20°C ± 0.1°C) using HPLC-grade water. Pre-saturate solutions for 24 hours with agitation, then filter and dry residues to determine solubility .

- Purity Assessment : Characterize batches via GC-MS to identify impurities (e.g., residual aldehydes) that may alter solubility. Cross-validate with Karl Fischer titration to quantify water content .

Q. What mechanistic role does carbamic acid play in Hofmann rearrangements, and how can kinetic studies elucidate its intermediacy?

- Methodological Answer :

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates (e.g., N-bromoamide) via flash chromatography. Confirm carbamic acid formation using FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor bromamide decomposition rates under varying pH and temperature. Fit data to Arrhenius equations to derive activation parameters .

Q. How does 2-ethylhexane-1,3-diol enhance polyurethane resin properties, and what polymerization conditions optimize its performance?

- Methodological Answer :

- Chain Extension : Incorporate 2-ethylhexane-1,3-diol (1–5 wt%) during prepolymer synthesis to improve tensile strength. Optimize stoichiometry (NCO:OH ratio = 1.05:1) and cure at 80–100°C for 2 hours .

- Kinetic Analysis : Track molecular weight evolution via GPC with RI detection. Use DSC to correlate glass transition temperatures (Tg) with crosslinking density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.